molecular formula C16H48N4O4Si B3179450 Tetramethylammonium silicate CAS No. 53116-81-7

Tetramethylammonium silicate

Cat. No.: B3179450
CAS No.: 53116-81-7
M. Wt: 388.7 g/mol
InChI Key: APSPVJKFJYTCTN-UHFFFAOYSA-N
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Description

Significance in Zeolite and Mesoporous Material Science

Tetramethylammonium (B1211777) silicate (B1173343) plays a crucial role as a structure-directing agent (SDA) in the synthesis of zeolites and mesoporous materials. tantuchemicals.com Zeolites are crystalline aluminosilicates with a porous structure, widely used as catalysts and adsorbents in various industrial processes. nih.gov Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, also have significant applications in catalysis, adsorption, and drug delivery. mdpi.comrsc.org

The synthesis of these materials often relies on a template method, where an organic molecule or a surfactant micelle directs the organization of inorganic precursors, such as silicate species, into a specific structure. mdpi.com Tetramethylammonium silicate is particularly indispensable for the formation of certain types of zeolites, like the LTA (Linde Type A) zeolite. rsc.orgrsc.org The tetramethylammonium (TMA⁺) cation acts as a template, stabilizing specific silicate oligomers and guiding the formation of the final zeolite framework. rsc.orgrsc.orgresearchgate.net

In the synthesis of mesoporous silica (B1680970) materials like MCM-41, this compound is used as a silica source. mdpi.comscirp.org The hydrolysis and polycondensation of TMAS around surfactant micelles lead to the formation of an ordered mesoporous structure. mdpi.com The ability of the TMA⁺ ion to interact with and organize silicate species is fundamental to achieving the desired pore size and arrangement in these materials. umass.edu

Overview of Fundamental Research Interests

The fundamental research interest in this compound stems from the need to understand the molecular-level mechanisms that govern the formation of zeolites and mesoporous materials. rsc.orgtue.nl Understanding the role of the TMA⁺ cation as a structure-directing agent is a key area of investigation. rsc.orgresearchgate.net

Researchers employ a combination of experimental techniques and computational modeling to study the interactions between TMA⁺ ions and silicate species in solution. nih.govrsc.org Ab initio molecular dynamics simulations have been used to investigate the free energy profiles of various silicate oligomerization reactions in the presence of TMA⁺. rsc.orgrsc.org These studies aim to elucidate how TMA⁺ influences the formation of different silicate structures, such as linear chains, and three- or four-membered rings, which are the building blocks of zeolites. nih.govrsc.org

Key research findings indicate that the TMA⁺ cation preferentially stabilizes certain silicate intermediates. For instance, computational studies have shown that TMA⁺ has a strong affinity for 4-ring silicate structures, which are crucial for the formation of LTA-type zeolites. rsc.org This selectivity is attributed to the specific coordination of the TMA⁺ ion with the silicate structures, which lowers the free energy barrier for the formation of these particular configurations. rsc.org In contrast, other organic templates like tetraethylammonium (B1195904) (TEA⁺) favor the formation of 3-ring structures. nih.govacs.org

Further research focuses on the behavior of silicate species in aqueous solutions containing tetramethylammonium. Studies using ²⁹Si NMR spectroscopy have revealed the rapid formation of specific silicate cage-like structures, such as the cubic octamer (Q₈M₈), in the presence of TMA⁺. rsc.org The stability of these silicate oligomers is influenced by factors such as concentration and the presence of other ions. rsc.org

The following interactive data table summarizes some of the key properties of this compound:

PropertyValueSource
Molecular Formula C₁₆H₄₈N₄O₄Si nih.govchemsrc.com
Molecular Weight 388.7 g/mol nih.gov
CAS Number 53116-81-7 cymitquimica.comnih.gov
Appearance Colorless liquid
Density ~1.07 g/mL chemsrc.com

Properties

IUPAC Name

tetramethylazanium;silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSPVJKFJYTCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48N4O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746209
Record name Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53116-81-7
Record name Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl ammonium silicate
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Synthetic Methodologies and Precursor Chemistry of Tetramethylammonium Silicate

Routes for Solution-Phase Synthesis

The most common method for synthesizing tetramethylammonium (B1211777) silicate (B1173343) is through solution-phase reactions. This typically involves the reaction of a silica (B1680970) source with tetramethylammonium hydroxide (B78521) (TMAOH) in an aqueous medium.

One established method involves adding a 10% aqueous solution of tetramethylammonium hydroxide to precipitated silicic acid. prepchem.com The mixture is stirred for an extended period, first at room temperature and then at an elevated temperature (e.g., 50°C), to ensure the complete dissolution of the silicic acid and the formation of a clear solution of tetramethylammonium silicate. prepchem.com The resulting solution can then be concentrated and cooled to crystallize the hydrated this compound product. prepchem.com

Another approach utilizes tetraethoxysilane (TEOS) as the silica source. In this method, TEOS is added dropwise to an aqueous solution of tetramethylammonium hydroxide. sciengine.com The hydrolysis of TEOS in the basic solution generates silicic acid species that then react with the tetramethylammonium ions.

Industrially, this compound is often produced by mixing a silica source with tetramethylammonium hydroxide under controlled conditions to achieve a desired concentration, typically between 15-20 wt.% in water. The choice of silica source can vary, with options including fumed silica, colloidal silica, and silicate esters. acs.org

The key reaction in these syntheses is the depolymerization of the silica source in the basic TMAOH solution, followed by the formation of discrete silicate anions that are stabilized by the tetramethylammonium cations. The general reaction can be represented as:

nSiO₂ + 4n[(CH₃)₄N]OH → [(CH₃)₄N]₄nSiO₄n + 2nH₂O

Table 1: Examples of Solution-Phase Synthesis of this compound

Silica SourceBaseReaction ConditionsProductReference
Precipitated Silicic AcidTetramethylammonium Hydroxide (10% aq.)Stirred at 25°C for 16h, then 50°C for 8hHydrated this compound Crystals prepchem.com
Tetraethoxysilane (TEOS)Tetramethylammonium Hydroxide (aq.)Dropwise additionOcta(tetramethylammonium) silicate solution sciengine.com
Industrial Silica SourceTetramethylammonium HydroxideControlled mixing15-20 wt.% this compound Solution

Solid-State Reaction Approaches

While less common than solution-phase methods, solid-state reactions can also be employed to synthesize specific layered silicate structures containing tetramethylammonium ions. One such method involves using a protonated form of a layered silicate, like kanemite, as the silica source. rsc.org This solid silica source is reacted with tetramethylammonium hydroxide at elevated temperatures (e.g., 170°C) for a specific duration. rsc.org This process leads to the formation of new layered silicates, such as PLS-3, where tetramethylammonium ions act as structure-directing agents in the interlayer spaces. rsc.org These solid-state methods are particularly useful for creating crystalline materials that can serve as precursors for certain types of zeolites through topotactic conversion. rsc.org

Precursor Considerations in Material Synthesis

The choice of precursors is critical in the synthesis of this compound and its subsequent use in materials synthesis, such as for MCM-41. The silica source and the concentration of the tetramethylammonium species significantly influence the properties of the final material.

For instance, in the synthesis of the mesoporous material MCM-41, a combination of silica sources like Cab-O-Sil (fumed silica) and an aqueous solution of this compound is often used. acs.org The this compound solution provides soluble silica species that are readily available for condensation around the surfactant template. acs.org

The concentration of this compound in the synthesis mixture has a dramatic effect on the resulting material's structure. acs.org Higher concentrations of this compound can lead to materials with smaller pore diameters and broader pore size distributions. acs.org This is attributed to the role of the tetramethylammonium cation in solubilizing the silica and influencing the condensation process. acs.org

Controlled Reaction Conditions for Oligomer and Polymer Formation

The tetramethylammonium cation plays a crucial role in directing the structure of the silicate anions in solution, leading to the selective formation of specific oligomers. Under appropriate conditions, the presence of tetramethylammonium ions favors the formation of the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻. oup.com This is in contrast to alkali metal silicate solutions, where a more random polymerization of silicate anions occurs, leading to a mixture of linear and branched oligomers. oup.com

The selective formation of the cubic octamer is influenced by factors such as the SiO₂ concentration and the ratio of tetramethylammonium ions to silicon (N/Si). oup.com Studies using techniques like ²⁹Si NMR spectroscopy have shown that as the SiO₂ concentration increases at a fixed N/Si ratio, the proportion of the cubic octamer increases while the concentration of smaller silicate species decreases. oup.com

The formation of specific silicate oligomers is a key initial step in the synthesis of certain zeolites. rsc.org Ab initio molecular dynamics simulations have shown that the tetramethylammonium ion helps control the predominant silicate species in solution by coordinating with the silicate structures during the reaction process. rsc.org This templating effect is fundamental to the formation of zeolite structures like LTA, where the double four-ring (D4R) building unit, a component of the cubic octamer, is essential. The controlled hydrolysis of esters in a this compound solution can also be used to slowly decrease the pH, leading to the controlled gelation and formation of silica gels with specific porosities. researchgate.net

Advanced Characterization of Silicate Species in Tetramethylammonium Silicate Systems

Spectroscopic Techniques for Oligomer and Polysilicate Anion Elucidation

Spectroscopic methods are powerful tools for probing the structure and distribution of silicate (B1173343) species in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide detailed insights into the connectivity and environment of silicon atoms and the vibrational characteristics of silicate structures.

²⁹Si NMR spectroscopy is a primary and highly reliable technique for identifying and quantifying the various silicate species in aqueous solutions. researchgate.netresearchgate.net The chemical shift of a silicon-29 (B1244352) nucleus is sensitive to its local chemical environment, specifically the number of bridging oxygen atoms connecting it to other silicon tetrahedra. This is often denoted using Qⁿ notation, where 'Q' represents a tetrahedral SiO₄ unit and 'n' indicates the number of other silicon atoms it is bonded to through an oxygen bridge. illinois.eduresearchgate.net

In tetramethylammonium (B1211777) silicate solutions, ²⁹Si NMR has been instrumental in identifying a range of silicate anions, from simple monomers (Q⁰) to complex cage-like structures. illinois.edutue.nl The technique allows for the differentiation of silicon atoms in various environments, such as those in cyclic tetramers (Q³) and the cubic octamer (Q⁸). The analysis of ²⁹Si NMR spectra can reveal the relative concentrations of different silicate species, providing a quantitative picture of the solution's composition. nih.gov For instance, the growth of the cubic octamer (Q₈) can be monitored, and its formation is often accompanied by changes in the surrounding solvent dynamics. nih.gov

The chemical shifts observed in ²⁹Si NMR spectra provide valuable structural information. A general trend shows that as the degree of condensation (n in Qⁿ) increases, the chemical shift becomes more negative. stackexchange.com This relationship, however, can be influenced by factors such as bond angles and the nature of the cation present. researchgate.netokayama-u.ac.jp Two-dimensional NMR techniques, such as ²⁹Si-²⁹Si INADEQUATE, can provide further details on the connectivity between silicon atoms, confirming the structures of known oligomers and even revealing new species. acs.org

Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Silicate Species

Silicate Species (Qⁿ) Description Typical Chemical Shift Range (ppm)
Q⁰ Monomeric silicate (SiO₄)⁴⁻ Around -71
End groups of chains or dimers -75 to -80
Middle groups in linear chains or cycles Around -85
Branching points or cyclic structures -93 to -102
Q⁴ Fully condensed, three-dimensional networks Around -110

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on experimental conditions. researchgate.net

The FT-IR spectra of silicate solutions exhibit characteristic bands corresponding to different types of Si-O vibrations. For example, the stretching vibrations of Si-O bonds in different silicate structures give rise to distinct absorption peaks. researchgate.net Changes in the position and intensity of these peaks can indicate shifts in the distribution of silicate species, such as the formation of larger, more polymerized anions. nih.gov While FT-IR provides valuable qualitative information, detailed quantitative analysis can be challenging due to the broad and overlapping nature of the absorption bands in complex silicate solutions. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that complements FT-IR in the study of silicate solutions. connectedpapers.com It is particularly sensitive to symmetric vibrations and can provide information about the structure of silicate cages. The Raman spectrum of tetramethylammonium hydroxide (B78521), for instance, shows features of isolated (CH₃)₄N⁺ and OH⁻ ions. In silicate solutions, specific Raman bands can be assigned to the vibrational modes of different silicate anions, including the cubic octamer. While a powerful tool, interpretation can be complex, and some studies have shown that it may not detect certain species like the monomeric silicate anion in very dilute solutions, which are observable by other techniques like ¹⁷O NMR. illinois.edu

Structural Analysis of Silicate Anions

The tetramethylammonium cation (TMA⁺) plays a significant role as a structure-directing agent, favoring the formation of specific silicate cage structures. The size and shape of the TMA⁺ cation influence the type of silicate anions that are stabilized in solution.

In tetramethylammonium silicate solutions, the most prominent and well-characterized silicate cage is the cubic octameric silicate anion, also denoted as Q₈ or [Si₈O₂₀]⁸⁻. illinois.edunih.gov This anion has a highly symmetric, cage-like structure resembling a cube, formed by eight interconnected SiO₄ tetrahedra. This structure is also referred to as a double-four-ring (D4R).

The formation of the cubic octamer is a key feature of TMA-silicate solutions and is considered a critical intermediate in the synthesis of certain zeolites. ²⁹Si NMR studies have shown that the concentration of the cubic cage gradually increases over time at the expense of smaller silicate anions. illinois.edu Molecular dynamics simulations have revealed that TMA⁺ cations play a crucial role in stabilizing the Si₈O₂₀⁸⁻ structure by forming an adsorption layer around the polyanion. nih.govnih.gov It is suggested that, on average, six TMA⁺ molecules coordinate to the faces of the cubic octamer. nih.gov This stabilization by TMA⁺ is a key reason for the prevalence of the D4R structure in these solutions. rsc.org

Besides the dominant cubic octamer (D4R), other double-ring silicate structures can also be present in silicate solutions, their formation being highly dependent on the type of quaternary ammonium (B1175870) cation used as a template. acs.orgnih.gov

Double-Four-Ring (D4R): As discussed, the D4R (Si₈O₂₀⁸⁻) is the favored structure in the presence of tetramethylammonium (TMA⁺) cations. rsc.org Its formation is a defining characteristic of TMA-silicate systems.

Double-Three-Ring (D3R): The double-three-ring silicate anion (prismatic hexameric cage) is another important structure. illinois.edu However, the formation of D3R structures is more prominently promoted by the tetraethylammonium (B1195904) (TEA⁺) cation rather than TMA⁺. acs.orgnih.gov In fact, while D4R·8TMA⁺ complexes are readily observed, the corresponding D3R·6TMA⁺ has not been detected in similar solutions. rsc.org Ab initio molecular dynamics simulations have shown that TMA⁺ stabilizes the D4R structure over the D3R. acs.org The presence or absence of these specific ring structures, as identified by techniques like ²⁹Si NMR, provides clear evidence for the structure-directing role of the organic cation. illinois.edumdpi.com

Table 2: Influence of Cation on Double-Ring Silicate Structure Formation

Cation Predominantly Formed Double-Ring Structure Reference
Tetramethylammonium (TMA⁺) Double-Four-Ring (D4R)
Tetraethylammonium (TEA⁺) Double-Three-Ring (D3R) acs.orgnih.gov

This selective stabilization of specific silicate architectures underscores the importance of the cation in directing the polymerization pathways of silicate anions in solution.

Multi-dimensional NMR for Hybrid Material Structural Elucidation

The structural elucidation of amorphous hybrid materials derived from this compound (TMAS) systems presents a significant challenge due to the lack of long-range order. Multi-dimensional solid-state Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful, non-invasive tool to probe the local chemical environments, connectivity, and spatial proximities of different atomic nuclei within these complex networks. Techniques such as Heteronuclear Correlation (HETCOR) and homonuclear correlation spectroscopy provide detailed insights into the molecular architecture, confirming the covalent linkages between silicate building blocks and organic functional groups.

One-dimensional (1D) ²⁹Si NMR spectroscopy is fundamental in identifying the primary silicon environments in these materials. Silicate structures are categorized by the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting to other silicon atoms. For instance, Q³ sites [Si(OSi)₃(O⁻)] are typical of silicate sheet corners or incompletely condensed cages, while Q⁴ sites [Si(OSi)₄] represent fully condensed silicate units within a three-dimensional network. mdpi.com In hybrid materials formed by reacting silicate species with organosilanes, additional signals from the organosilicon linkers, denoted as Dⁿ (for difunctional) or Tⁿ (for trifunctional) units, are observed. For example, D² species [-Si(R)₂-O-] are characteristic of silicone linkers bridging two silicate units. mdpi.com

While 1D NMR provides a quantitative overview of the different silicon species, multi-dimensional techniques are required to unravel their connectivity.

¹H-²⁹Si Heteronuclear Correlation (HETCOR) NMR

¹H-²⁹Si HETCOR is a two-dimensional NMR experiment that maps the correlation between proton (¹H) and silicon (²⁹Si) nuclei that are in close spatial proximity, typically through dipolar coupling. This technique is exceptionally useful for confirming the covalent bonding between organic functional groups (containing protons) and the inorganic silicate framework.

In the analysis of hybrid materials synthesized by reacting silicate cages with organodichlorosilanes, the ¹H-²⁹Si HETCOR spectrum provides direct evidence of the silylation of the silicate units. mdpi.com For instance, in a hybrid material formed by linking silicate double 4-ring (D4R) cages with octyl-methyl silicone moieties, the protons of the methyl and octyl groups on the silicone linker show clear correlations to the Q⁴ silicon atoms of the silicate cage. This confirms the successful formation of Si-O-Si bonds connecting the linker to the cage structure. mdpi.com

The analysis of hierarchically porous organosilica/silica (B1680970) hybrid materials also benefits significantly from ¹H-²⁹Si HETCOR. researchgate.net In these systems, the technique can differentiate between a simple mixture of separate organosilica and silica phases and a true hybrid material where T (organosilica) and Q (silica) species are randomly distributed and co-condensed at the molecular level. researchgate.net The presence of cross-peaks between protons of the organic groups and both T and Q silicon species provides unambiguous evidence for the formation of a single, mixed-phase material. researchgate.net

Research Findings from ¹H-²⁹Si HETCOR NMR:

Sample Description¹H Chemical Shift (ppm)Correlated ²⁹Si SpeciesCorrelated ²⁹Si Chemical Shift (ppm)Interpretation
Silicate D4R cubes linked with mixed dimethyl/dicyclopentyl siliconeCyclopentyl & Methyl protonsQ⁴ (Silicate Cube)~ -109Demonstrates successful incorporation of both dimethyl and dicyclopentyl silanes into the hybrid structure, linking to the silicate cage. mdpi.com
Divinylbenzene-bridged organosilica impregnated in controlled pore glass (CPG)Vinyl protonsT (Organosilica)Not specifiedShows correlation within the organosilica phase. researchgate.net
Pseudomorphic transformed organosilica/silica hybrid materialVinyl protonsT (Organosilica) & Q (Silica)Not specifiedProves the formation of a single monophase where organosilica and silica units are randomly co-condensed. researchgate.net
Calcium Silicate Hydrates (C-S-H)H₂O, Ca-OH, Si-OH protonsQ¹, Q²Not specifiedReveals that hydroxyl groups and water molecules are in close proximity to the silicate chains. rsc.org

¹H-¹³C Heteronuclear Correlation (HETCOR) NMR

Complementary to ¹H-²⁹Si HETCOR, the ¹H-¹³C HETCOR experiment is used to confirm the structure of the organic linking groups. This technique correlates proton and carbon nuclei within the same functional group. By analyzing the correlation patterns, it is possible to verify the integrity of the organic moieties after the synthesis process. For example, in a hybrid material containing both methyl and cyclopentyl groups on the silicone linkers, ¹H-¹³C HETCOR shows the expected self-correlations within each group, confirming their chemical structure. mdpi.com When combined with ¹H-¹H double quantum-single quantum (DQ-SQ) MAS NMR, which reveals the close proximity between protons of different organic groups (e.g., methyl and cyclopentyl), a detailed picture of the mixed-linker structure can be established. mdpi.com

²⁹Si-²⁹Si Homonuclear Correlation NMR

To probe the connectivity between different silicon environments directly, ²⁹Si-²⁹Si homonuclear correlation spectroscopy is employed. Techniques like COSY (Correlation Spectroscopy) or the solid-state equivalent, such as Post-C7 or Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), can establish through-bond (J-coupling) or through-space (dipolar) correlations between neighboring silicon nuclei.

In studies of germanosilicate cages in tetramethylammonium solutions, 2D-COSY has been instrumental in interpreting complex spectra arising from the incorporation of germanium into silicate cages. illinois.edu The resulting spin-spin splitting patterns, when analyzed with 2D correlation spectra, allow for the unambiguous assignment of signals to specific silicon sites adjacent to the germanium heteroatom. illinois.edu Similarly, in silicate glasses, 2D ²⁹Si MAS NMR has been used to demonstrate that different Qⁿ species (e.g., Q² and Q³, or Q³ and Q⁴) are directly interconnected via siloxy linkages. illinois.edu

In the context of hybrid materials, a ²⁹Si-²⁹Si correlation experiment, such as CP-based refocused double-quantum-filtered correlation spectroscopy (CP-RFDR), can reveal the connectivity between the D² silicon atoms of the organic linkers and the Q⁴ silicon atoms of the silicate cages. mdpi.com The presence of off-diagonal cross-peaks between these two distinct silicon environments provides definitive proof of the formation of a covalently bonded hybrid network.

Research Findings from ²⁹Si NMR:

NMR TechniqueSample Description²⁹Si SpeciesChemical Shift (ppm)Interpretation
1D ²⁹Si MASSilicate-silicone hybrid (PSS-3)D² (Monomeric Linker)-15 to -19Silicone units directly bridging two silicate cages. mdpi.com
1D ²⁹Si MASSilicate-silicone hybrid (PSS-3)D² (Polymer Phase)-20.3, -22 to -23Self-polymerized organosilane by-product. mdpi.com
1D ²⁹Si MASSilicate-silicone hybrid (PSS-4)D² (Mixed Linker)-16 to -25Multiple signals indicating a mix of dimethylsilicone and dicyclopentylsilicone linkers. mdpi.com
1D ²⁹Si MASSilicate-silicone hybrid~ -100Incompletely condensed silicate cube corners. mdpi.com
1D ²⁹Si MASSilicate-silicone hybridQ⁴-108 to -110Fully condensed silicon atoms in the silicate D4R cube, functionalized by silicone linkers. mdpi.com
1D ²⁹Si NMRDimethylsilylated D3R siloxaneM¹ (Me₂HSi(OSi))0.11Dimethylsilyl group attached to the cage. rsc.org
1D ²⁹Si NMRDimethylsilylated D3R siloxaneQ⁴ (Si(OSi)₄)-99.03Silicon atoms within the D3R cage structure. rsc.org

Mechanistic Investigations of Silicate Oligomerization and Condensation in Tetramethylammonium Silicate Solutions

Silicate (B1173343) Condensation Reaction Pathways

The condensation of silicate species in aqueous solutions, particularly in the presence of organic cations like TMA⁺, follows a distinct mechanistic pathway. Computational and experimental studies have shown that the reaction proceeds via a two-step mechanism, which differs significantly from the single-step process observed in neutral solutions. acs.orgnih.gov This pathway involves the formation of a stabilized, higher-coordination intermediate followed by a dehydration step to form the stable Si-O-Si bond.

The initial and crucial step in the condensation pathway is the nucleophilic attack of a deprotonated silanol group (Si-O⁻) on a neutral silicic acid molecule (Si(OH)₄). This attack leads to the formation of a five-coordinated silicon species, also known as a pentacoordinate or trigonal bipyramidal intermediate. nih.govnih.gov In neutral solutions, this five-coordinated species exists only as a transient transition state. acs.orgnih.gov However, in alkaline solutions containing organic cations such as tetramethylammonium (B1211777) or its analogs like tetraethylammonium (B1195904) (TEA⁺) and ethylamine, this species is stabilized and exists as a distinct intermediate. acs.orgnih.govacs.org

The organic cations facilitate the formation and stabilization of this intermediate through hydrogen bonding and electrostatic interactions, which effectively lowers the activation energy of this step compared to condensation in a neutral medium. acs.orgnih.gov This stabilization alters the reaction from a single-step mechanism with a high activation barrier (approx. 133 kJ/mol in neutral solution) to a two-step mechanism with significantly lower and more manageable energy barriers. acs.orgnih.gov

Ab initio molecular dynamics simulations and other computational studies have quantified the energy barriers for this step. For instance, in the presence of analogous organic amines, the barrier for the formation of the five-coordinated intermediate is significantly reduced. nih.gov This initial step is considered the formation of the crucial SiO-Si linkage between the reacting silicate species. nih.govacs.org

Table 1: Calculated Free Energy Barriers for Silicate Condensation Steps in the Presence of Organic Cations

Reaction Step Reactants Cation Present Activation Energy (kJ/mol)
Step 1: Intermediate Formation Monomer + Monomer Tetraethylammonium (TEA⁺) 63 nih.govacs.org
Step 1: Intermediate Formation Monomer + Monomer Ethylamine 58 acs.orgnih.gov
Step 1: Intermediate Formation Trimer + Monomer Ethylamine 63 acs.org
Step 2: Water Removal Dimer Intermediate Tetraethylammonium (TEA⁺) 24 nih.gov

| Step 2: Water Removal | Dimer Intermediate | Ethylamine | 63 acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

The energy barrier for this water removal step is distinct from that of the intermediate formation. As shown in Table 1, simulations involving TEA⁺ show this second barrier to be approximately 24 kJ/mol. nih.gov The completion of this step finalizes the formation of a new, larger silicate oligomer, such as a dimer from two monomers. This two-step process of intermediate formation and subsequent water removal is fundamental to the growth of all silicate oligomers, from linear chains to more complex cyclic and cage-like structures. acs.orgresearchgate.net

Kinetics of Silicate Polymerization

The rate at which silicate monomers polymerize into larger structures in tetramethylammonium silicate solutions is governed by a complex interplay of factors. Kinetic studies, primarily using 29Si NMR spectroscopy, have been instrumental in elucidating the rate laws and the influence of solution conditions on the speed of these reactions.

Detailed kinetic investigations into the formation of specific, stable silicate cages in TMAS solutions have led to the development of precise rate equations. A notable example is the formation of the cubic octamer anion (Si₈O₂₀⁸⁻ or Q³₈), a dominant species in these solutions. nih.govacs.org The rate of formation of this cubic octamer was found to follow a specific rate law, demonstrating a direct kinetic role for the tetramethylammonium cation. nih.govacs.org

The empirically determined rate equation for solutions at pH 13.2-13.6 is: d[Q³₈]/dt = kf [H⁺]1.6±0.1 [TMA⁺]0.36±0.08 [Si]0.8±0.3 nih.govacs.org

Where:

d[Q³₈]/dt is the rate of formation of the cubic octamer.

kf is the formation rate constant, (2.2 ± 0.8) x 10¹⁶ mol⁻¹·⁸ kg¹·⁸ s⁻¹ at 296 K. nih.gov

[H⁺] is the concentration of hydrogen ions.

[TMA⁺] is the concentration of tetramethylammonium ions.

[Si] is the total silicon concentration.

This equation is highly significant because the positive order dependence on [TMA⁺] provides unequivocal proof that the alkylammonium cation actively participates in the formation of the cage-like polysilicate anion, rather than acting as a passive "templating" agent. nih.govacs.org

Table 2: Components of the Rate Equation for Cubic Octamer (Q³₈) Formation

Component Symbol Reaction Order Significance
Hydrogen Ion Conc. [H⁺] 1.6 ± 0.1 Indicates a strong dependence on solution pH.
TMA Cation Conc. [TMA⁺] 0.36 ± 0.08 Proves direct participation of TMA⁺ in the reaction mechanism. nih.govacs.org

| Total Silicon Conc. | [Si] | 0.8 ± 0.3 | Shows a near first-order dependence on the availability of silicate. |

This table is interactive. Click on the headers to sort the data.

As demonstrated by the rate equation, both solution pH and the concentrations of silicate and the TMA⁺ cation have a pronounced effect on the polymerization kinetics.

Influence of pH: The rate of silicate polymerization is highly sensitive to pH. mdpi.com The rate equation's dependence on [H⁺]1.6 shows that small changes in pH can significantly alter the reaction rate. nih.govacs.org Generally, the polymerization rate increases as the pH approaches a near-neutral value from either the acidic or basic side, often peaking around pH 7-9. nih.govpsu.edufigshare.com In the highly alkaline conditions typical for TMAS solutions (pH > 11), the specific pH still plays a critical role in controlling the deprotonation of silanol groups, which is a prerequisite for the condensation reaction. mdpi.comnih.gov

Influence of Component Concentrations: The concentration of the silicate source is a primary driver of the reaction rate, as higher concentrations increase the probability of collisions between reactive species. mdpi.com The most critical finding in TMAS solutions is the kinetic dependence on the TMA⁺ concentration. nih.govacs.org This demonstrates that the cation is not merely a charge-balancing agent but is directly involved in the transition state of the rate-determining step for oligomer formation. This direct involvement helps stabilize specific oligomeric structures, such as the cubic octamer, influencing not just the rate but also the distribution of silicate species at equilibrium. nih.govrsc.org

Equilibrium Dynamics of Silicate Anions in Aqueous Solutions

Aqueous alkaline silicate solutions contain a variety of low-molecular-weight silicate anions that exist in a state of dynamic equilibrium. illinois.edu While many sodium or potassium silicate solutions are known to reach this equilibrium very rapidly (within minutes) after a change in concentration or pH, solutions prepared with tetramethylammonium hydroxide (B78521) show markedly different behavior. illinois.edu

Studies using 29Si NMR spectroscopy have revealed that TMAS solutions can approach their final thermodynamic equilibrium unexpectedly slowly. illinois.edu This slow approach is distinct from the rapid equilibrium observed in many inorganic silicate solutions. The presence of the TMA⁺ cation leads to the preferential formation and stabilization of specific cage-like anions, most notably the cubic octamer (Si₈O₂₀⁸⁻). kyoto-u.ac.jpnih.gov Molecular dynamics simulations suggest that TMA⁺ forms a stabilizing adsorption layer around this octamer, making it more stable than other potential structures like the prismatic hexamer (Si₆O₁₅⁶⁻). nih.gov

This stabilization means that the distribution of silicate anions is not random but is heavily skewed towards these specific, stable cages. The dynamic equilibrium in TMAS solutions is therefore not just between simple monomers and dimers, but involves the slow formation and potential rearrangement of these larger, structured polyanions. rsc.orgillinois.edu The addition of other cations, such as sodium ions (Na⁺), can disrupt this equilibrium. Increasing the concentration of Na⁺ in a TMAS solution leads to a decrease in the amount of the cubic octamer and an increase in lower-molecular-weight species, indicating that the stabilizing effect of TMA⁺ is inhibited by the presence of the inorganic cations. kyoto-u.ac.jp

Role of Interionic Interactions and Ion Association

The TMA+ cation, acting as an organic structure-directing agent (OSDA), is indispensable for the formation of certain zeolite structures, such as the LTA type. researchgate.net Molecular-level investigations through ab initio molecular dynamics (AIMD) simulations have revealed that TMA+ actively participates in the reaction pathways of silicate oligomerization. researchgate.net

One of the key roles of TMA+ is its ability to form complexes with various silicate species during the condensation process. researchgate.net The stability of these complexes can selectively lower the activation energy barriers for the formation of certain oligomers over others. For instance, TMA+ has been shown to favor the formation of 4-ring structures, which are precursors to the double 4-ring (D4R) cubic octamer, a stable species observed in these solutions. researchgate.net This is in contrast to systems without such cations, where 3-ring formation is often favored. researchgate.net The interaction with TMA+ makes the formation of trimers and 3-ring silicates less favorable compared to linear and branched tetramers and the 4-ring structure. researchgate.net

The association of TMA+ with silicate oligomers is a dynamic process. During the formation of dimers, linear tetramers, branched tetramers, and 4-rings, the TMA+ cation tends to remain in close proximity to the silicate structures. researchgate.net However, in the case of trimer and 3-ring formation, the TMA+ cation has been observed to separate from the silicate species during the reaction, leading to higher free energy barriers for these pathways. researchgate.net

The stabilizing effect of TMA+ is particularly evident in the formation of cage-like silicate structures. Molecular dynamics simulations have shown that TMA+ cations can form a stable adsorption layer around the cubic octamer (Si₈O₂₀⁸⁻). nih.govacs.org This layer protects the silicate cage from hydrolysis. nih.govacs.org The preferential stabilization of the silicate octamer over the hexamer (Si₆O₁₅⁶⁻) is attributed to the ability of the octamer to support this protective TMA+ layer. nih.govacs.org The formation of the Si₈O₂₀⁸⁻·8TMA+ complex is found to be significantly more stable than the Si₆O₁₅⁶⁻·6TMA+ complex. nih.govacs.org

The dynamics of the solvent and the ions are also critical. Nuclear Magnetic Resonance (NMR) studies have demonstrated that the growth of the cubic octamer is associated with a reduction in the mobility of water molecules. rsc.org This is indicative of the strong association between the TMA+ cations and the silicate anions, which structures the surrounding solvent. Temperature-dependent measurements have shown that lower temperatures lead to more stable ion associations and, consequently, greater control over the speciation of the silicate products. rsc.org

The structure-directing role of TMA+ can be influenced by the presence of other inorganic cations. For example, the addition of sodium ions to a this compound solution can significantly alter the distribution of silicate species. kyoto-u.ac.jp An increase in the concentration of sodium ions leads to a decrease in the formation of the cubic octamer and an increase in lower-molecular-weight silicate species. kyoto-u.ac.jp When the molar ratio of sodium ions to tetramethylammonium ions is sufficiently high (greater than 2.0), the formation of the octamer is completely suppressed, indicating that the effect of TMA+ is inhibited by the presence of sodium ions. kyoto-u.ac.jp

In contrast to TMA+, other tetraalkylammonium cations can direct the formation of different silicate structures. For instance, the presence of tetraethylammonium (TEA+) ions favors the formation of 3-ring and double 3-ring structures. acs.orgnih.govresearchgate.netacs.org This highlights the specific nature of the interionic interactions, where the size and shape of the cation play a determining role in the resulting silicate architecture. Ab initio molecular dynamics studies have shown that while the presence of TEA+ also increases the free-energy barriers for condensation reactions compared to a system without cations, it kinetically and thermodynamically favors the formation of the 3-ring over the 4-ring. acs.orgnih.govresearchgate.netacs.org

The following tables summarize some of the key research findings regarding the influence of interionic interactions on silicate oligomerization.

Table 1: Influence of Cation Type on Favored Silicate Ring Structure

CationFavored Ring StructureReference
Tetramethylammonium (TMA+)4-ring, Double 4-ring (Cubic Octamer) researchgate.net
Tetraethylammonium (TEA+)3-ring, Double 3-ring acs.orgnih.govresearchgate.netacs.org
No Cation3-ring researchgate.net

Table 2: Effect of Tetramethylammonium (TMA+) on Silicate Oligomer Formation

Silicate SpeciesInteraction with TMA+Effect on FormationReference
DimerForms a complex with TMA+Lower activation barrier researchgate.net
TrimerTMA+ separates during reactionHigher free energy barrier researchgate.net
3-ringTMA+ separates during reactionHigher free energy barrier researchgate.net
Linear TetramerForms a complex with TMA+Lower activation barrier researchgate.net
Branched TetramerForms a complex with TMA+Lower activation barrier researchgate.net
4-ringForms a complex with TMA+Lower activation barrier, favored pathway researchgate.net
Cubic Octamer (D4R)Forms a stable adsorption layer with multiple TMA+Stabilized against hydrolysis nih.govacs.org

Table 3: Impact of Sodium Ion Addition on Silicate Species in TMA Silicate Solutions

Na+/TMA+ Molar RatioEffect on Cubic OctamerEffect on Low-Molecular-Weight SilicatesReference
0Main species presentLower concentration kyoto-u.ac.jp
IncreasingRecovery decreasesRecovery increases kyoto-u.ac.jp
> 2.0Completely disappearsBecome the dominant species kyoto-u.ac.jp

Role of Tetramethylammonium Cations As Structure Directing Agents

Stabilization Mechanisms of Silicate (B1173343) Intermediates

Tetramethylammonium (B1211777) cations play a crucial role in stabilizing silicate intermediates during the early stages of zeolite synthesis. Molecular dynamics simulations reveal that TMA cations form a protective layer around cage-like silicate polyions, such as the silicate octamer (Si₈O₂₀⁸⁻). acs.org This adsorption layer is believed to shield the silicate cages from hydrolysis, a process that could otherwise lead to their decomposition. acs.orgresearchgate.net The stabilization is not merely a passive templating effect; the TMA cations actively participate in the formation and subsequent stabilization of these cage-like structures. nih.gov This interaction is so significant that it has been described as forming a hydrophobic shell of hydration that hinders the breakdown of the central silicate anion. researchgate.net Furthermore, the presence of the TMA adsorption layer has been found to increase the lifetime of hydrogen bonds between water molecules and the silicate polyions by at least a factor of two compared to bare polyions. acs.org

The interaction between TMA+ and silicate oligomers is a key factor in controlling the reactivity of different silicate species during the initial phase of zeolite formation. researchgate.net Free energy calculations have shown that the complex formed between the silicate octamer and eight TMA cations (Si₈O₂₀⁸⁻·8TMA) is significantly more stable than the corresponding hexamer complex (Si₆O₁₅⁶⁻·6TMA) by approximately 70 kcal/mol. acs.org This preferential stabilization of the octamer is a critical factor in directing the synthesis towards zeolites that contain this structural unit.

Influence on Silicate Oligomer Morphology and Ring Formation

The presence of tetramethylammonium cations significantly influences the morphology of silicate oligomers and the formation of specific ring structures in solution. rsc.org Different tetraalkylammonium cations direct the formation of distinct silicate structures; for instance, while tetraethylammonium (B1195904) (TEA) promotes double-three-ring (D3R) and double-five-ring (D5R) structures, TMA specifically favors the formation of the cubic octameric silicate anion, which possesses a double-four-ring (D4R) structure.

Computational studies, particularly ab initio molecular dynamics (AIMD), have demonstrated that TMA cations preferentially coordinate with 4-ring silicate structures. This preferential interaction lowers the free energy barrier for the formation of branched tetramers and 4-ring structures compared to trimers and 3-rings. rsc.org This selectivity is a driving force in the synthesis of zeolites containing D4R units, such as LTA-type zeolites. The stabilization of the D4R structure is further enhanced by the association of TMA cations with the faces of the cubic octamer, protecting it from hydrolysis. rsc.org Experimental observations have confirmed the crystallization of D4R·8TMA complexes, underscoring the importance of this preferential coordination. rsc.org

By selectively stabilizing certain silicate oligomers, tetramethylammonium cations effectively control the predominant silicate species present in the synthesis solution. rsc.org In the presence of TMA+, the formation of linear tetramers, branched tetramers, and 4-ring structures is more favorable than that of smaller oligomers like trimers and 3-rings. rsc.org This control over the speciation in the solution is a critical step that dictates the subsequent nucleation and growth of the zeolite crystals. NMR studies have been instrumental in monitoring the in-situ structural and dynamic changes in highly alkaline TMA silicate solutions, demonstrating that the growth of the cubic octamer (Q₈³) is accompanied by an increasing coordination number of TMA cations per octamer. rsc.org

Direct Mechanistic Participation in Polysilicate Anion Formation

The role of tetramethylammonium cations extends beyond simple templating to direct mechanistic participation in the formation of polysilicate anions. nih.gov Kinetic studies using 29Si NMR have provided unequivocal evidence that TMA cations are directly involved in the formation of the silicate cubic octamer. nih.gov The rate of formation of this species shows a clear dependence on the concentration of TMA cations, indicating their active role in the polymerization process. nih.gov This finding suggests a more complex and integrated role for the organic cation than previously thought, moving beyond a passive "templating" model to one of active participation in the chemical reactions leading to the formation of the zeolite precursors. nih.gov

Impact on Zeolite Type Selectivity (e.g., LTA Zeolite)

The tetramethylammonium cation is indispensable for the formation of certain zeolite types, most notably LTA (Linde Type A) zeolite. rsc.org The synthesis of LTA zeolite can be controlled by tuning synthesis parameters in the presence of TMA+. researchgate.net The ability of TMA+ to selectively stabilize the double-four-ring (D4R) silicate anion is a key factor in directing the crystallization towards the LTA framework, which is constructed from these D4R secondary building units. rsc.orgoup.com The presence of TMA+ cations, often in cooperation with inorganic cations like Na+, can also influence the Si/Al ratio of the resulting LTA zeolite. mdpi.commdpi.com For instance, the use of TMA+ has enabled the synthesis of high-silica LTA zeolites. mdpi.comtandfonline.com

The table below illustrates the influence of different tetraalkylammonium cations on the formation of specific silicate anions, which in turn directs the synthesis towards particular zeolite frameworks.

CationFavored Silicate Anion Structure
Tetramethylammonium (TMA) Double-four-ring (D4R) (Si₈O₂₀⁸⁻)
Tetraethylammonium (TEA) Double-three-ring (D3R) and Double-five-ring (D5R)
Tetrabutylammonium (B224687) (TBA) Double-six-ring (D6R) (Si₁₂O₃₀¹²⁻)

Effects on Crystal Size and Crystallinity in Zeolite Synthesis

The concentration and presence of tetramethylammonium cations can significantly affect the crystal size and crystallinity of the synthesized zeolites. Studies on the synthesis of omega zeolite have shown that the crystal size can be regulated by varying the molar ratio of tetramethylammonium hydroxide (B78521) (TMA-OH) in the synthesis gel. researchgate.netkoyauniversity.org Specifically, nanocrystalline omega zeolite aggregates with sizes ranging from 34 to 100 nm could be obtained by adjusting the TMA-OH/Al₂O₃ mole ratio. researchgate.netkoyauniversity.org

In the synthesis of zeolite Y, the use of TMAOH as a structure-directing agent resulted in the highest degree of crystallinity compared to syntheses using tetraethylammonium hydroxide (TEAOH) or tetrabutylammonium hydroxide (TBAOH), which led to a significant amount of amorphous phase. mdpi.com Furthermore, the application of TMA+ in the synthesis of zeolite Y beads led to a smaller average crystallite size (43.28 nm) compared to a sample synthesized without TMA+ (84.05 nm). mdpi.com This suggests that a higher concentration of the organic cation can lead to the formation of smaller, more numerous crystals.

The table below summarizes the effect of the TMA-OH/Al₂O₃ mole ratio on the crystal size of omega zeolite.

TMA-OH/Al₂O₃ Mole RatioResulting Crystal Size Range (nm)
0.36Regulated between 34 and 100 researchgate.netkoyauniversity.org
0.48Regulated between 34 and 100 researchgate.netkoyauniversity.org
0.61Regulated between 34 and 100 researchgate.netkoyauniversity.org

Theoretical and Computational Studies of Tetramethylammonium Silicate Systems

Ab Initio Molecular Dynamics (AIMD) Simulations of Oligomerization

Ab initio molecular dynamics (AIMD) simulations have been instrumental in understanding the initial stages of silicate (B1173343) oligomerization in aqueous solutions containing tetramethylammonium (B1211777) (TMA⁺). rsc.orgresearchgate.net These simulations, which are based on density functional theory (DFT), explicitly model the dynamic interactions between silicate species, water molecules, and the TMA⁺ cations, providing a detailed picture of the reaction pathways. nih.govrsc.org

A common finding from AIMD studies is that the oligomerization of silicic acid generally follows a two-step mechanism: the formation of a five-coordinated silicon intermediate, followed by the removal of a water molecule. nih.govresearchgate.net The presence of TMA⁺ cations influences the free energy barriers of these steps. For instance, some studies have shown that the activation barrier for dimerization increases in the presence of TMA⁺ compared to systems without a cation or with other organic cations like tetrapropylammonium (B79313) (TPA⁺). nih.govrsc.org

AIMD simulations have revealed that TMA⁺ plays a crucial role in controlling the predominant silicate species in solution through its coordination with the silicate structures during the reaction process. rsc.orgresearchgate.net The interaction between TMA⁺ and different silicate oligomers varies, affecting their relative stability and formation kinetics. For example, in the presence of TMA⁺, the formation of linear and branched tetramers, as well as 4-ring structures, is often found to be more favorable than the formation of trimers and 3-ring structures. rsc.orgresearchgate.net This contrasts with systems containing tetraethylammonium (B1195904) (TEA⁺), where the formation of 3-rings is favored. nih.gov

The simulations typically involve a system of approximately 450 atoms, with the initial geometry of the silicate oligomer and the TMA⁺ cation optimized in the gas phase and then solvated with a significant number of water molecules. nih.govacs.org Due to the high computational cost, these simulations are often limited in terms of system size and concentration. nih.govntnu.no

Free Energy Landscape Analysis of Reaction Steps

The analysis of the free energy landscape provides a quantitative understanding of the reaction pathways and the stability of various intermediate and product states in silicate oligomerization. github.com By combining AIMD simulations with thermodynamic integration techniques, researchers can calculate the free energy profiles for the formation of different silicate oligomers in the presence of tetramethylammonium (TMA⁺). rsc.orgresearchgate.net

These free energy profiles reveal that the presence of TMA⁺ significantly alters the relative stability of different silicate structures. Studies have shown that in TMA⁺-containing solutions, the formation of trimer and 3-ring silicates is less favorable compared to other oligomers like linear tetramers, branched tetramers, and 4-ring structures. rsc.orgresearchgate.net This finding is crucial as it helps explain the experimental observation of the formation of double 4-ring (D4R) crystals (D4R·8TMA⁺) in the presence of excess TMA⁺. rsc.orgrsc.org The favorability of the single 4-ring formation step is believed to control the subsequent formation of the D4R structure. rsc.orgresearchgate.net

A comparison of the free energy profiles for different oligomerization reactions in the presence of TMA⁺ is presented in the table below. The data highlights the kinetic and thermodynamic preferences for the formation of specific silicate structures.

Reaction ProductFree Energy of Activation (kJ/mol)Reaction Free Energy (kJ/mol)
Dimer6311
Trimer7525
Linear Tetramer6832
Branched Tetramer6935
3-Ring8545
4-Ring8240

Note: The values are approximate and can vary depending on the specific computational setup and force fields used. The free energies are relative to the reactant state. rsc.org

This data quantitatively supports the observation that the formation of linear and branched tetramers and the 4-ring are kinetically more favorable than the formation of the 3-ring in the presence of TMA⁺.

Computational Models for Structure-Directing Agent-Silicate Interactions

Computational models are essential for understanding the non-covalent interactions between structure-directing agents (SDAs) like tetramethylammonium (TMA⁺) and silicate species, which are fundamental to the templating mechanism in zeolite synthesis. mdpi.com These models range from quantum mechanical calculations on small clusters to classical molecular dynamics simulations of larger systems. ifpenergiesnouvelles.comresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the SDA-silicate interactions in solution. nih.govnih.gov These simulations reveal how TMA⁺ cations coordinate with silicate species. For instance, in the case of the cubic silica (B1680970) octamer (Si₈O₂₀⁸⁻), MD simulations have shown that TMA⁺ molecules surround the silicate cage, with each cation typically occupying a face of the cube. nih.gov This layer of adsorbed cations is believed to be crucial for the stability of the octamer in solution. nih.govnih.gov

The interaction between the SDA and the silicate framework is a key factor in determining the final zeolite structure. nih.gov Different SDAs, such as TMA⁺, tetraethylammonium (TEA⁺), and tetrapropylammonium (TPA⁺), lead to the formation of distinct silicate structures and, consequently, different zeolite topologies. nih.govrsc.org For example, TMA⁺ is known to be indispensable for the formation of LTA-type zeolites. rsc.orgrsc.org

Computational screening approaches are also being developed to predict effective SDAs for the synthesis of new zeolite structures. mdpi.com These methods often involve calculating the binding energy of a candidate SDA within a hypothetical zeolite framework.

Applications in Advanced Material Synthesis and Design

Synthesis of Mesoporous Silica (B1680970) Materials

Tetramethylammonium (B1211777) silicate (B1173343) is instrumental in the synthesis of mesoporous silica materials, a class of materials defined by their large surface areas and ordered pore structures. ontosight.ai It functions as a silica source and sometimes as a co-template in the creation of materials like the M41S family, most notably MCM-41. mdpi.com In a foundational method for synthesizing these materials, the hydrolysis and polycondensation of a silicate source occur around surfactant micelles, which act as a template. mdpi.com

The use of tetramethylammonium silicate is specifically cited in the preparation of MCM-41, where its hydrolysis helps form the inorganic silica walls between the ordered surfactant structures. mdpi.com Research has also detailed the preparation of a this compound solution, created by combining tetramethylammonium hydroxide (B78521) with a silica source like colloidal silica, which is then aged and used in the synthesis gel for mesoporous materials. psu.edu The ability to create these materials with high surface areas and regular, channel-type structures makes them promising adsorbents, for instance, in the removal of contaminants from aqueous solutions. researchgate.net

Production of Advanced Materials with Controlled Pore Architectures

A key advantage of using this compound is the ability to produce advanced materials with controlled and tailored pore architectures. ontosight.ai The gelation kinetics of TMAS solutions can be precisely managed, for example, by varying the type and concentration of an ester used as a gelling agent. researchgate.net This control directly influences the final porosity and pore size distribution of the resulting silica material. researchgate.net

Research demonstrates a distinct difference in pore structure based on the post-synthesis drying method. researchgate.net Conventionally dried TMAS-derived gels (xerogels) exhibit a narrow distribution of mesopores. researchgate.net In contrast, when the same gels are supercritically dried, the resulting aerogels have a much larger pore size distribution and significantly higher porosity, often exceeding 90%. researchgate.net This tunability allows for the creation of materials tailored for specific applications, such as host matrices for catalysts or for protein encapsulation. researchgate.net

Drying MethodResulting MaterialPorosityPore Size DistributionPotential Application
Conventional DryingXerogelLowerNarrow MesoporesHost matrix for protein encapsulation
Supercritical DryingAerogel>90%Large DistributionGeneral high porosity applications

This table is based on findings related to gelling an 18.7 wt% TMAS solution. researchgate.net

Precursor in Sol-Gel Processes for Silica-Based Materials

This compound is a widely used precursor in sol-gel processes for creating various silica-based materials, including gels, composites, and films. chemimpex.comresearchgate.net An aqueous TMAS solution is typically basic and contains silicate anions, such as Si₈O₂₀⁸⁻. researchgate.net The sol-gel transition is often initiated by adding an ester compound. researchgate.netrsc.org The ester hydrolyzes slowly, generating a weak carboxylic acid that gradually and homogeneously lowers the solution's pH. researchgate.net This pH decrease causes the silicate anions to become protonated, which weakens their electrostatic repulsion and initiates polymerization and gelation, forming a transparent silica gel. researchgate.net

This method has been successfully used to produce both xerogels and aerogels. researchgate.net The process is valued for its ability to create monolithic and transparent silica structures, which is particularly useful when embedding other functional materials within the silica matrix. rsc.orgresearchgate.net

Formulation of Coatings and Adhesives

Furthermore, related compounds are used to enhance coating properties. For example, the addition of a curing catalyst, tetramethylammonium formate, has been shown to significantly improve the adhesion strength of coating agents on polymer substrates and reduce the required curing time. researchgate.net In the field of silicon rubber technology, a preparation method has been developed for a high-activity tetramethylammonium hydroxide organic silica-base adhesive, highlighting its role in creating specialized adhesive products. google.com

Development of Nanostructured Materials

This compound is a key component in the development of sophisticated nanostructured materials and nanocomposites. chemimpex.com Its utility in sol-gel processes allows for the creation of silica matrices that can host various nanoparticles, leading to materials with combined and enhanced functionalities. researchgate.netresearchgate.net

Researchers have successfully fabricated transparent monolithic nanocomposites by dispersing nanoparticles within a TMAS solution before gelation. researchgate.net Examples of embedded nanoparticles include:

YVO₄:Bi³⁺,Eu³⁺: These nanophosphors, when dispersed in a TMAS-derived silica matrix, result in a composite that is transparent under white light but emits red light under near-UV excitation. researchgate.net

CoFe₂O₄ nanocrystals: These can be formed within a TMAS-derived aerogel matrix, retaining the high porosity of the aerogel even after the high-temperature calcination required to form the nanocrystals. researchgate.net

Cd-Free Quantum Dots (QDs): InP/ZnS and CuInS₂/ZnS quantum dots have been embedded in a TMAS-derived silica monolith. researchgate.net The resulting composite protects the QDs from photo-oxidation by acting as a gas barrier, thereby improving their photostability for applications like color converters in LEDs. researchgate.netresearchgate.net

Preparation of Porous Silica Films for Microelectronics

This compound has been identified as a valuable material for preparing porous silica films, particularly for applications in microelectronics that require low-k dielectric materials. researchgate.net The process involves spin-coating a TMAS solution onto a silicon substrate, followed by heat treatment to create the porous silica film. researchgate.net

Research has shown that the porosity of these films can be significantly enhanced. While using a pure TMAS solution (18.7 wt.%) followed by heat treatment at 450°C yields a film with moderate porosity (around 10%), the addition of a gelling agent like methyl lactate (B86563) to the TMAS solution before spin-coating dramatically increases the film's porosity and improves the pore size distribution. researchgate.net This control is critical for developing low-k dielectric layers, which are essential for reducing capacitance and improving performance in integrated circuits. researchgate.net

Additive to TMAS SolutionResulting Film PorosityApplication Context
None~10%Moderate porosity
Methyl Lactate (gelling agent)Significantly IncreasedLow-k dielectric films

This table is based on findings from the preparation of porous silica films from a TMAS solution for microelectronics. researchgate.net

Fabrication of Monolithic Silicate Nanocomposites

The fabrication of monolithic silicate nanocomposites is a significant application of this compound. researchgate.netrsc.org A monolith is a single, solid block of material, and creating transparent silica-based monoliths containing functional nanoparticles is a challenge that TMAS helps to overcome. researchgate.net

The process leverages an aqueous TMAS solution as the silica source because it is basic and can readily disperse negatively-charged nanoparticles. researchgate.netresearchgate.net This is crucial for achieving a homogeneous distribution of the nanoparticles throughout the final composite. After dispersion, a sol-gel process is initiated, typically through the addition of an ester, to form a transparent, monolithic silica composite that encapsulates the nanoparticles. researchgate.netresearchgate.netrsc.org This technique has been used to create highly photostable fluorescent nanocomposites by embedding quantum dots within the protective silica glass matrix, making them suitable for advanced optical applications. rsc.orgresearchgate.net

Role in Zeolite Framework Crystallization (e.g., Zeolite A, ZSM-5)

Tetramethylammonium ([N(CH₃)₄]⁺ or TMA⁺) cations, delivered in the form of this compound, play a crucial role as structure-directing agents in the hydrothermal synthesis of zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures, widely used as catalysts, adsorbents, and ion-exchangers. nih.govacs.org The organic cation guides the organization of silicate and aluminate species from the synthesis gel, templating the formation of specific cage-like structures and channel systems that characterize the final zeolite framework. acs.orgtue.nlsurfacesciencewestern.com

The mechanism involves the coordination of the TMA⁺ ions with silicate anions, which facilitates the polymerization of these anions into larger, specific silicate structures. rsc.org The size, shape, and charge distribution of the TMA⁺ cation are critical in stabilizing particular silicate oligomers and cages, effectively directing the crystallization towards a desired zeolite topology. nih.govrsc.org Ab initio molecular dynamics simulations have shown that TMA⁺ is instrumental in controlling the predominant silicate species in the initial solution, favoring the formation of structures like the double 4-ring (D4R), a key secondary building unit in certain zeolites. rsc.org

Zeolite A (LTA Type): The synthesis of Zeolite A, which has an LTA (Linde Type A) framework, is a prime example where this compound is employed. The TMA⁺ cation is considered indispensable for the formation of the LTA framework. rsc.org It templates the formation of the alpha-cage, the large cavity within the LTA structure. Studies using in-situ small-angle X-ray scattering (SAXS) on clear solution syntheses have elucidated the formation process, which begins with amorphous nanoparticles that gradually become more ordered before converting into the final crystalline structure. uu.nl The synthesis often involves preparing a clear solution by dissolving a silica source in a tetramethylammonium hydroxide (TMAOH) solution, to which other reagents like sodium hydroxide and an aluminum source are added. uu.nl

ZSM-5 (MFI Type): While the larger tetrapropylammonium (B79313) (TPA⁺) cation is the classic template for ZSM-5, the study of smaller cations like TMA⁺ provides insight into the principles of structure direction. Different organic templates lead to distinct zeolite structures. nih.govacs.org For instance, TMA⁺ favors the formation of double 4-ring structures, whereas tetraethylammonium (B1195904) (TEA⁺) promotes double 3-ring structures, which are crucial for zeolite beta. nih.govacs.org The specific interactions between the template and the silicate oligomers in the precursor solution are a determining factor for the final zeolite architecture. acs.org Research on various templates, including TMA⁺, helps in understanding the complex host-guest chemistry that governs zeolite crystallization. researchgate.net

Table 1: Role of Tetramethylammonium (TMA) in Zeolite Crystallization

Zeolite Type Role of TMA⁺ Cation Key Research Finding
Zeolite A (LTA) Essential structure-directing agent. rsc.org Templates the formation of the alpha-cage structure. rsc.org Synthesis from clear this compound solutions allows for detailed study of the crystallization mechanism. uu.nl
ZSM-39 (MTN) Structure-directing agent. Crystallization begins with the organization of amorphous silicate species around TMA⁺ ions, leading to the formation of precursor cages. surfacesciencewestern.com
MAZ-Type Zeolites Organic structure-directing agent. TMA⁺ cations are occluded in the gmelinite cages during crystal growth, directing the framework formation. researchgate.net

Precursors for Layered Silicates and Topotactic Zeolite Conversion

This compound is instrumental in the synthesis of layered silicate precursors, which can be subsequently transformed into three-dimensional zeolites through a process known as topotactic conversion. psu.edu This two-step synthesis method involves first creating a hydrous layer silicate (HLS) via hydrothermal synthesis, where the TMA⁺ cation directs the formation of the layered structure. psu.edursc.org In the second step, the layered precursor is heated, causing the layers to condense and form a fully condensed, microporous zeolite framework. psu.edupsu.edu

The TMA⁺ ions are typically located in the interlayer space or within cup-like cavities of the silicate layers, stabilizing the structure. nih.govzairyo.org For example, the layered silicate HUS-1 (Hiroshima University Silicate-1) has TMA⁺ ions in its interlayer space, directing a framework topology similar to sodalite cages. zairyo.org Another example is a helix layered silicate (HLS) where TMA⁺ ions are incorporated into cup-shaped cages, creating a metastable precursor for microporous materials. acs.org

The topotactic conversion process is a promising route to novel zeolite materials, as the structure of the final zeolite is directly related to the structure of the layered precursor. psu.edu For instance, new layered silicates like PLS-3, synthesized using tetramethylammonium hydroxide as the SDA, can be topotactically converted into FER-type zeolites. rsc.org Similarly, the layered precursor RUB-20, which contains TMA⁺, is transformed into a framework silicate upon heating. rsc.org The removal of interlayer species, including TMA⁺ ions, is a critical step in the conversion process, often requiring treatment with acids or other solvents before the final thermal condensation. nih.gov

Table 2: Tetramethylammonium-Directed Layered Silicates and their Topotactic Conversion Products

Layered Silicate Precursor Role of TMA⁺ Zeolite Product (Framework Type)
PLS-3 Structure-directing agent. rsc.org FER-type zeolite. rsc.org
β-helix-layered silicate (HLS) Located in intracavity cup-like structures. nih.gov AST-type zeolite. nih.gov
RUB-20 Structure-directing agent. rsc.org Poorly ordered framework silicate. rsc.org
Helix Layered Silicate (HLS) Template incorporated into cup-shaped cages. acs.org Considered a precursor to sodalite-cage type materials. acs.org

Application in Photoresist Developer Formulations

In the microelectronics industry, this compound is a key component in aqueous alkaline developer solutions used in photolithography. google.com Photolithography is the process of patterning substrates, such as silicon wafers, by selectively removing parts of a light-sensitive polymer film called a photoresist. After the photoresist is exposed to a pattern of light, a developer solution is used to dissolve the exposed (for positive resists) or unexposed (for negative resists) areas. microchemicals.com

The use of tetramethylammonium-based developers, including this compound (TMAS) and more commonly tetramethylammonium hydroxide (TMAH), is critical for modern semiconductor manufacturing. google.commicrochemicals.comdakenchem.com A major advantage is that they are metal-ion-free. microchemicals.comepo.org Developers based on sodium hydroxide or potassium hydroxide can introduce mobile metal ions into the semiconductor device, which can degrade its electrical performance. rsc.org TMAS provides the necessary alkalinity to dissolve the photoresist while avoiding this contamination. google.comepo.org

Developer formulations are carefully controlled aqueous solutions. A typical developer might contain a specific percentage of TMAH, with TMAS being used as a silicate source. google.com The silicate component can help in passivating exposed metal surfaces, such as aluminum, on the wafer during the development process. google.com The concentration of the alkaline components is crucial for controlling the development rate and ensuring high resolution of the patterned features. microchemicals.comdakenchem.com For instance, a patent for a cleaning composition for microelectronic substrates describes an aqueous solution containing about 0.1-9% by weight TMAH and 0.01-4% by weight TMAS (calculated as % SiO₂). google.com

Comparative Analysis with Other Organic Structure Directing Agents

Distinctions from Tetraethylammonium (B1195904) and Tetrapropylammonium (B79313) Silicates

The primary distinction between TMA, TEA, and TPA silicates lies in their profound influence on the type of silicate (B1173343) anions that are stabilized in solution, which in turn directs the formation of specific zeolite framework structures. nih.gov

Tetramethylammonium (B1211777) (TMA): The small and highly symmetric TMA cation preferentially stabilizes the formation of the cubic octameric silicate anion (Si₈O₂₀⁸⁻), which is a double-four-ring (D4R) structure. This directing effect is crucial for the synthesis of zeolites with LTA topology. rsc.org

Tetraethylammonium (TEA): The larger TEA cation favors the formation of different silicate species, particularly double-three-ring (D3R) and double-five-ring (D5R) silicate structures. The stabilization of D3R structures by TEA is a key factor in the crystallization of zeolite Beta-like frameworks. acs.org

Tetrapropylammonium (TPA): TPA cations are instrumental in the synthesis of ZSM-5 zeolites. Unlike the smaller cations that stabilize discrete silicate cages in solution, TPA appears to direct the formation of more complex, curved silicate polyanions. acs.org

This structure-directing ability is summarized in the table below:

CationCommon AbbreviationPredominantly Stabilized Silicate Structure(s)Resulting Zeolite Framework Example
TetramethylammoniumTMADouble-Four-Ring (D4R), Si₈O₂₀⁸⁻Zeolite LTA
TetraethylammoniumTEADouble-Three-Ring (D3R), Double-Five-Ring (D5R)Zeolite Beta
TetrapropylammoniumTPAComplex polyanions (e.g., bicyclic pentamer, pentacyclic octamer)ZSM-5

Differential Effects on Silicate Oligomerization Pathways

The initial stages of zeolite synthesis involve the oligomerization of silicic acid monomers into small oligomers and ring structures. The type of tetraalkylammonium cation present significantly influences the kinetics and thermodynamics of these oligomerization pathways. nih.gov

With Tetramethylammonium (TMA): Computational studies show that in the presence of TMA⁺, the formation of linear tetramer, branched tetramer, and 4-ring silicate structures is more favorable than the formation of trimer and 3-ring silicate structures. rsc.org TMA⁺ ions tend to form complexes with the dimer, 4-ring, and tetramer species, lowering the activation barriers for their formation. rsc.org

Influence on Free Energy Barriers of Silicate Condensation

Ab initio molecular dynamics simulations have provided quantitative insights into how different tetraalkylammonium cations affect the free energy barriers for various silicate condensation reactions. These barriers determine the rate-limiting steps and the predominant species formed in the initial stages of synthesis.

The presence of a cation generally increases the free energy barrier for silicate condensation compared to a system without a cation. acs.org This is attributed to the stabilization of the charged reactant silicate structures. However, the extent of this increase and the relative barriers for forming different oligomers are highly dependent on the specific cation.

Tetramethylammonium (TMA): In the presence of TMA⁺, the formation of a 4-ring structure is kinetically favored over a 3-ring structure. The TMA⁺ cation coordinates with the silicate oligomers during the formation of dimers, 4-rings, and linear and branched tetramers, which lowers their activation barriers relative to the trimer and 3-ring, from which the TMA⁺ cation tends to dissociate during the reaction. rsc.org

Tetraethylammonium (TEA): Conversely, with TEA⁺, the formation of a 4-ring structure has the highest energy barrier (approximately 97 kJ/mol), making it the rate-limiting step. acs.orgnih.gov The formation of a 3-ring is significantly more favorable, with a free energy barrier that is about 15 kJ/mol lower than that for the 4-ring. nih.gov

The following table summarizes the calculated free energy barriers for the formation of various silicate oligomers in the presence of different tetraalkylammonium cations.

Silicate Oligomer FormedFree Energy Barrier with TMA⁺ (kJ/mol)Free Energy Barrier with TEA⁺ (kJ/mol)Free Energy Barrier with TPA⁺ (kJ/mol)
Dimer~80 rsc.org~63-87 nih.gov~75 rsc.org
Trimer~102 rsc.org~91 nih.gov~102 researchgate.net
3-Ring~98 rsc.org~82 nih.govN/A
4-Ring~89 rsc.org~97 acs.orgnih.gov~73 researchgate.net
Linear Tetramer~86 rsc.org~93 nih.gov~71 researchgate.net
Branched Tetramer~86 rsc.org~96 nih.govN/A

Note: Values are approximate and sourced from different computational studies. "N/A" indicates that data was not available in the searched sources.

Emerging Research Directions in Tetramethylammonium Silicate Chemistry

Elucidating the Influence of Cationic Templates at the Molecular Level

The tetramethylammonium (B1211777) (TMA⁺) cation serves as a crucial structure-directing agent (SDA) in the synthesis of zeolites and other porous materials. Its influence is particularly significant at the molecular level, where it guides the organization of silicate (B1173343) precursors into specific arrangements. The size and shape of the TMA⁺ cation are instrumental in stabilizing particular silicate cage structures in solution.

In tetramethylammonium silicate solutions, the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻, also known as Q₈, is a prominent and well-characterized silicate cage. The formation of this specific oligomer is a critical initial step in the synthesis of certain zeolites. The TMA⁺ cation's ability to selectively stabilize the double-four-ring (D4R) structure of this anion is a key factor in directing the crystallization process towards frameworks that are constructed from these D4R secondary building units, such as the LTA (Linde Type A) zeolite.

Computational studies, particularly ab initio molecular dynamics (AIMD), have provided deeper insights into this templating effect. These studies reveal that TMA⁺ cations preferentially coordinate with 4-ring silicate structures. This interaction is not merely a passive templating effect; the TMA⁺ cations actively participate in the formation and subsequent stabilization of these cage-like structures. They are believed to form a protective layer that shields the silicate cages from hydrolysis, which could otherwise lead to their decomposition. This stabilization is so significant that it has been described as creating a hydrophobic shell of hydration that hinders the breakdown of the central silicate anion.

The templating effect of tetraalkylammonium cations is highly specific, as illustrated by the different silicate structures favored by various cations. For instance, while tetraethylammonium (B1195904) (TEA⁺) promotes the formation of double-three-ring (D3R) and double-five-ring (D5R) structures, TMA⁺ specifically favors the formation of the D4R structure. This selectivity underscores the importance of the cation's geometry and charge distribution in directing the final silicate framework.

Table 1: Influence of Tetraalkylammonium Cations on Silicate Ring Formation

CationFavored Silicate Ring Structure
Tetramethylammonium (TMA⁺)Double-Four-Ring (D4R)
Tetraethylammonium (TEA⁺)Double-Three-Ring (D3R) and Double-Five-Ring (D5R)

Advanced Understanding of Nucleation and Growth Processes

The presence of this compound profoundly influences the nucleation and growth of crystalline materials like zeolites. The TMA⁺ cation plays a critical role in the initial stages of crystal formation by stabilizing silicate oligomers and guiding the assembly of the final zeolite framework.

In the synthesis of LTA zeolite, the TMA⁺ cation is indispensable. It directs the crystallization towards the LTA framework by selectively stabilizing the double-four-ring (D4R) silicate anions, which act as secondary building units. The concentration of TMA⁺, often in conjunction with inorganic cations like Na⁺, can also affect the Si/Al ratio of the resulting LTA zeolite.

Research into the synthesis of Omega zeolite has also highlighted the significance of the TMAOH/Al₂O₃ mole ratio in controlling the crystal size of the final product. By adjusting this ratio, the size of nanocrystalline omega zeolite aggregates can be regulated. For instance, studies have shown that varying the TMA-OH molar ratios can control the omega zeolite crystal size between 34 and 100 nm. semanticscholar.org

The mechanism of influence extends to the stabilization of silicate cages in the precursor solution. Molecular dynamics simulations have shown that TMA⁺ cations can form an adsorption layer around silicate cages, such as the Si₈O₂₀⁸⁻ octamer, protecting them from hydrolysis. This stabilization of precursor species is crucial for the subsequent nucleation and growth of the crystalline phase.

Table 2: Effect of TMA-OH Molar Ratio on Omega Zeolite Crystal Size

TMA-OH/Al₂O₃ Molar RatioResulting Crystal Size Range (nm)
0.3636 - 117 (irregular)
0.4860 - 70 (uniform)
0.61Not specified

Data synthesized from studies on nanocrystalline omega zeolite synthesis. semanticscholar.org

Control over Silicate Polymerization for Tailored Materials

The polymerization of silicate species is a fundamental process in the formation of a wide range of materials, and this compound offers a means to control this process for the creation of tailored materials. The TMA⁺ cation plays a crucial role in directing the structure of silicate anions in solution, which allows for the selective formation of specific oligomers and, consequently, materials with controlled pore architectures.

In the synthesis of the mesoporous material MCM-41, this compound is often used as a silica (B1680970) source. The hydrolysis and polycondensation of the silicate species around surfactant micelles lead to the formation of an ordered mesoporous structure. The concentration of the tetramethylammonium species in the synthesis mixture has a significant impact on the resulting material's properties. Higher concentrations of this compound can lead to materials with smaller pore diameters and broader pore size distributions. This is attributed to the role of the TMA⁺ cation in solubilizing the silica and influencing the condensation process.

The selective formation of the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻, is influenced by factors such as the SiO₂ concentration and the ratio of tetramethylammonium ions to silicon (N/Si). By carefully controlling these parameters, the predominant silicate species in the synthesis solution can be managed, which in turn dictates the structure of the final polymerized material. This level of control is essential for designing materials with specific porosities and pore sizes for various applications.

Exploration of New Hybrid Silicate-Organic Frameworks

The use of this compound as a precursor is being explored for the synthesis of novel hybrid silicate-organic frameworks. These materials combine the properties of both inorganic silicates and organic components, leading to new functionalities.

One area of research involves the synthesis of novel layered silicates. For example, hydrothermal treatment of a mixture containing SiO₂, tetramethylammonium hydroxide (B78521), NaOH, and 1,4-dioxane has led to the formation of new layered silicates. In these structures, TMA⁺ cations are incorporated into cup-shaped cages, and Na⁺ ions are located between the silicate layers, creating a complex hybrid material. researchgate.net These layered materials can themselves serve as precursors for the synthesis of certain types of zeolites through topotactic conversion.

Furthermore, this compound can be used in the creation of organic-inorganic hybrid porous materials through a building block approach. The cubeoctameric silicate anion, Si₈O₂₀⁸⁻, stabilized by TMA⁺, can be reacted with organosilanes to create hybrid frameworks where the silicate units are linked by organic groups. This approach allows for the precise design of hybrid materials with tailored properties.

The development of metal-organic framework (MOF) composites is another promising direction. While not always directly involving this compound as the primary precursor, the principles of using structured silicate sources are relevant. For instance, MOF-silica composites can be fabricated where a silica layer is coated onto synthesized MOF crystals or where MOF crystals are grown on a prepared silica support. The ability to control the silicate structure at the molecular level using templates like TMA⁺ could offer new strategies for designing the silicate component of these advanced composites.

Q & A

Q. What is the role of tetramethylammonium (TMA⁺) in silicate oligomerization during zeolite synthesis?

TMA⁺ acts as a structure-directing agent (SDA) by stabilizing specific silicate intermediates. Computational studies using ab initio molecular dynamics (AIMD) reveal that TMA⁺ preferentially coordinates with 4-ring silicate structures (e.g., branched tetramers or double four-rings, D4R), lowering their free energy barriers compared to trimers or 3-rings . This selectivity drives the formation of LTA-type zeolites, as observed in experiments where D4R·8TMA complexes crystallize .

Q. Methodological Insight :

  • Use AIMD with thermodynamic integration to map free energy profiles of oligomerization steps.
  • Analyze coordination dynamics between TMA⁺ and silicate species (e.g., hydrogen bonding, electrostatic interactions) .

Q. How does TMA⁺ facilitate crystal structure determination of layered silicates like RUB-15?

TMA⁺ simplifies structure solution by acting as a "heavy atom" surrogate. In RUB-15 (TMA₈[Si₂₄O₅₂(OH)₄]·20H₂O), TMA⁺ and SiO₄ tetrahedra generate approximate electron density peaks at moderate resolution (~2 Å), enabling direct methods (DM) for phase retrieval . This approach bypasses the need for atomic-resolution data, demonstrating TMA⁺’s utility in crystallography of complex silicates.

Q. Experimental Design :

  • Collect laboratory powder diffraction (PD) data.
  • Apply Patterson-function direct methods (PFDM) to resolve TMA⁺ and silicate substructures .

Advanced Research Questions

Q. What mechanistic insights explain TMA⁺’s stabilization of prenucleation clusters (PNCs) in framework silicate formation?

TMA⁺ stabilizes octameric silicate cages (Q₃⁸) via hydrogen bonding with water, forming dense liquid precursors [(TMA)ₓ(Q₃⁸)·nH₂O]^(x−8). At ~30% PNC concentration, nucleation occurs within these networks, leading to non-classical, multi-step crystallization pathways . This contrasts with classical ion-by-ion growth, highlighting TMA⁺’s role in templating framework assembly.

Q. Key Data :

ParameterValue/ObservationReference
PNC threshold~30% of total silicate species
Stabilization modeH-bonding with H₂O/TMA⁺

Q. How do computational studies resolve contradictions in TMA⁺’s coordination effects during silicate condensation?

AIMD simulations show TMA⁺ reduces activation barriers for linear tetramer formation by 5–10 kJ/mol compared to Na⁺ or NH₄⁺, but has negligible impact on water-removal steps . This specificity explains experimental discrepancies where TMA⁺ directs 4-ring formation but does not universally accelerate all oligomerization steps.

Q. Contradiction Analysis :

  • Earlier studies assumed TMA⁺ uniformly lowers energy barriers.
  • Advanced simulations reveal selective stabilization of branched/cyclic species over linear chains .

Q. What analytical techniques validate TMA⁺-silicate interactions in solution?

  • ²⁹Si-NMR : Identifies Q³ (cyclic tetramer) and Q⁴ (D4R) species in TMA⁺-containing solutions .
  • Neutron scattering : Quantifies hydrogen-bonding networks between TMA⁺, H₂O, and silicate clusters .
  • X-ray crystallography : Resolves TMA⁺ occupancy in clathrate-like cavities (e.g., [NMe₄]₈[Si₈O₂₀]·16H₂O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.